molecular formula C19H16N2O6S B12402548 ERR|A antagonist-2

ERR|A antagonist-2

Cat. No.: B12402548
M. Wt: 400.4 g/mol
InChI Key: UKNRMXHVSQSYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

ERR|A antagonist-2 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

ERR|A antagonist-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the function of ERRα in various chemical reactions and pathways.

    Biology: Helps in understanding the role of ERRα in cellular processes, including energy metabolism and cell differentiation.

    Medicine: Potential therapeutic agent for the treatment of breast cancer and other diseases related to ERRα dysregulation.

    Industry: Used in the development of new drugs and therapeutic agents targeting ERRα

Mechanism of Action

ERR|A antagonist-2 exerts its effects by binding to the ERRα receptor and inhibiting its activity. This inhibition disrupts the normal function of ERRα, leading to a decrease in the expression of genes involved in cell migration, invasion, and proliferation. The molecular targets and pathways involved include the interaction with co-regulators and the modulation of transcriptional activity .

Comparison with Similar Compounds

ERR|A antagonist-2 is unique in its ability to specifically target ERRα and inhibit its activity. Similar compounds include:

Properties

Molecular Formula

C19H16N2O6S

Molecular Weight

400.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenoxy)phenyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C19H16N2O6S/c1-26-15-8-10-16(11-9-15)27-19-5-3-2-4-18(19)20-28(24,25)17-12-6-14(7-13-17)21(22)23/h2-13,20H,1H3

InChI Key

UKNRMXHVSQSYPP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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